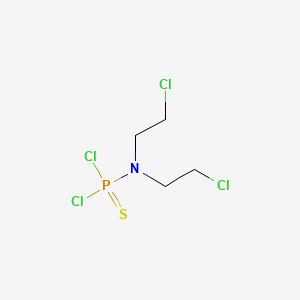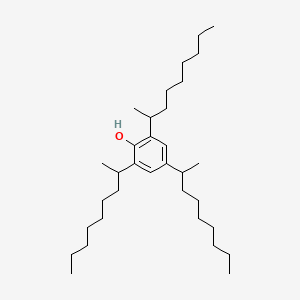![molecular formula C8H9F3N2O2S B13749333 Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] is a chemical compound with the molecular formula C8H9F3N2O2S It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring substituted with methylsulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] typically involves the reaction of 4-(methylsulfonyl)-3-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives with varying degrees of substitution.
Scientific Research Applications
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Hydrazine,[4-(methylsulfonyl)phenyl]
- Hydrazine,[3-(trifluoromethyl)phenyl]
- Hydrazine,[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]
Uniqueness
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] is unique due to the specific positioning of the methylsulfonyl and trifluoromethyl groups on the phenyl ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
Molecular Formula |
C8H9F3N2O2S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
[4-methylsulfonyl-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)7-3-2-5(13-12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
KPVHQZPLTBTLQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)

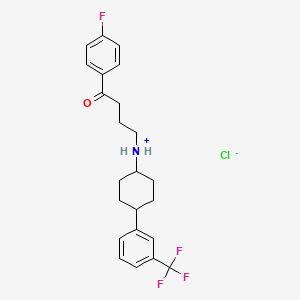
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
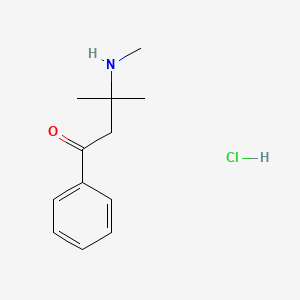
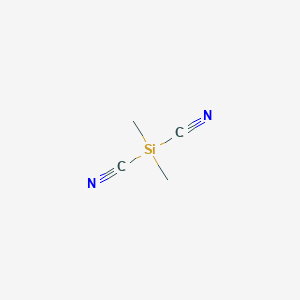
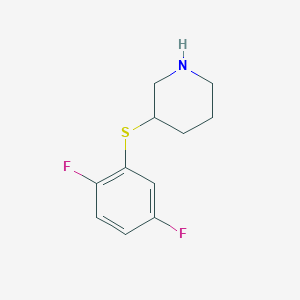
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
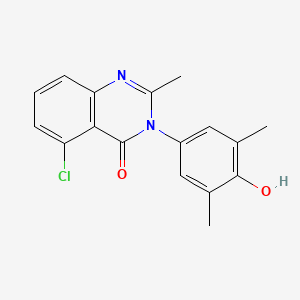
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
